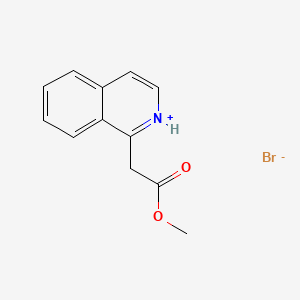
Isoquinolinium, methoxycarbonylmethyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, methoxycarbonylmethyl-, bromide is a quaternary ammonium salt derived from isoquinoline. Isoquinoline is a nitrogen-containing heterocyclic compound that is a structural component of many natural alkaloids. Isoquinolinium salts, including methoxycarbonylmethyl isoquinolinium bromide, are important in organic synthesis due to their ability to act as intermediates in the formation of various heterocyclic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, methoxycarbonylmethyl-, bromide typically involves the quaternization of isoquinoline with methoxycarbonylmethyl bromide. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of isoquinoline attacks the carbon atom of methoxycarbonylmethyl bromide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of isoquinolinium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Isoquinolinium, methoxycarbonylmethyl-, bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Reduction: The isoquinolinium cation can be reduced to isoquinoline under specific conditions.
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include isoquinolinium hydroxide, isoquinolinium cyanide, and isoquinolinium methoxide.
Reduction: The major product is isoquinoline.
Oxidation: The major product is isoquinolinium N-oxide.
科学研究应用
Isoquinolinium, methoxycarbonylmethyl-, bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Isoquinolinium salts are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some isoquinolinium derivatives are investigated for their potential use as neuromuscular blocking agents and other therapeutic applications.
Industry: Isoquinolinium salts are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of isoquinolinium, methoxycarbonylmethyl-, bromide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group makes the compound highly reactive towards nucleophiles, leading to various substitution reactions. In biological systems, isoquinolinium salts can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
- Isoquinolinium, ethoxycarbonylmethyl-, bromide
- Isoquinolinium, cyanomethyl-, bromide
- Isoquinolinium, methyl-, bromide
Uniqueness
Isoquinolinium, methoxycarbonylmethyl-, bromide is unique due to the presence of the methoxycarbonylmethyl group, which imparts specific reactivity and properties. This compound is particularly useful in organic synthesis as it can serve as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity towards nucleophiles and its potential biological activities make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
55841-58-2 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC 名称 |
methyl 2-isoquinolin-2-ium-1-ylacetate;bromide |
InChI |
InChI=1S/C12H11NO2.BrH/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-7H,8H2,1H3;1H |
InChI 键 |
KUMUSIFXECKUCC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=[NH+]C=CC2=CC=CC=C21.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


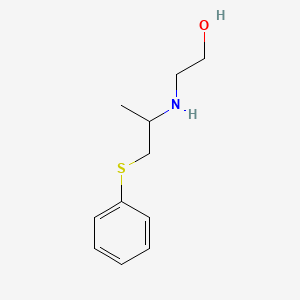
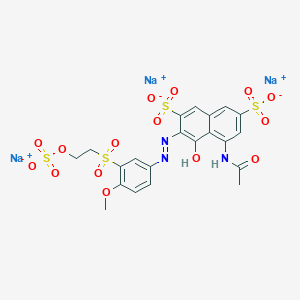
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

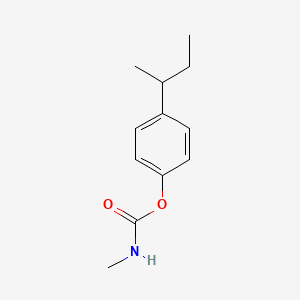
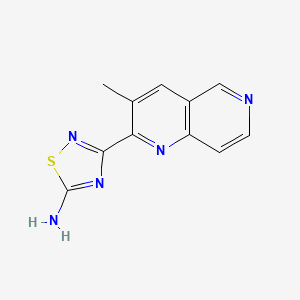

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
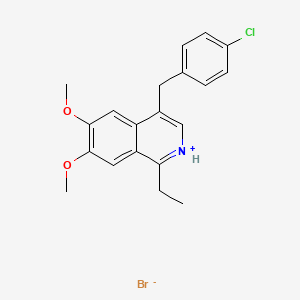
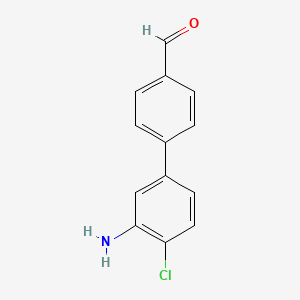
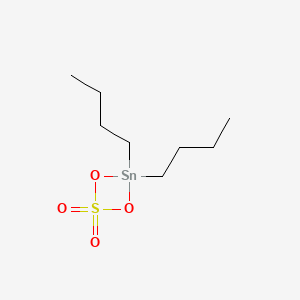
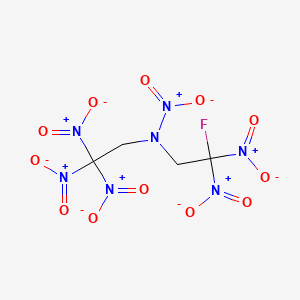
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

